2,4-Di-tert-butyl-6-nitrophenol

Catalog No.
S709365
CAS No.
20039-94-5
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di-tert-butyl-6-nitrophenol

CAS Number

20039-94-5

Product Name

2,4-Di-tert-butyl-6-nitrophenol

IUPAC Name

2,4-ditert-butyl-6-nitrophenol

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)15(17)18/h7-8,16H,1-6H3

InChI Key

GVKJWGRAPDVEMC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C

Synthesis and Characterization:

2,4-Di-tert-butyl-6-nitrophenol has been synthesized and characterized by various research groups, with the primary focus on understanding its physical and chemical properties. Studies have employed different methods for its synthesis, including nitration of 2,4-di-tert-butylphenol and nucleophilic aromatic substitution reactions. PubChem, National Institutes of Health: )

Potential Applications:

While there is limited information on specific research applications of 2,4-Di-tert-butyl-6-nitrophenol, its chemical structure suggests potential use in various areas:

  • As an intermediate in organic synthesis: The presence of the nitro group and the two tert-butyl groups makes it a potentially interesting starting material for the synthesis of other complex organic molecules.
  • In studies of steric effects: The bulky tert-butyl groups can be used to investigate the influence of steric hindrance on various chemical reactions.
  • As a probe for studying hydrogen bonding: The presence of the phenolic hydroxyl group and the nitro group can be used to study hydrogen bonding interactions in different environments.

2,4-Di-tert-butyl-6-nitrophenol is an organic compound with the molecular formula C₁₄H₁₉N₁O₃. It features a phenolic structure, characterized by two tert-butyl groups at the 2 and 4 positions and a nitro group at the 6 position of the phenol ring. This compound is notable for its steric bulk due to the presence of the tert-butyl groups, which significantly influence its chemical reactivity and biological activity.

Typical of phenolic compounds, including:

  • Formation of metal complexes: For instance, it can form coordination complexes with transition metals due to the presence of the hydroxyl group .
  • Redox reactions: The nitro group can undergo reduction under certain conditions, leading to different derivatives.

2,4-Di-tert-butyl-6-nitrophenol exhibits significant biological activity. It has been identified as a potential uncoupler of oxidative phosphorylation, which suggests that it may disrupt ATP synthesis in mitochondria . This property makes it of interest in studies related to metabolic regulation and energy expenditure. Furthermore, its structural similarity to other biologically active phenolic compounds allows for exploration in pharmacological applications.

The synthesis methods for 2,4-Di-tert-butyl-6-nitrophenol include:

  • Direct Nitration: The most common method involves nitrating 2,4-Di-tert-butylphenol using a nitrating mixture (nitric acid mixed with sulfuric acid) to introduce the nitro group at the desired position on the aromatic ring.
  • Alternative Routes: Other synthetic routes may involve starting from simpler phenolic compounds or utilizing various protective group strategies to selectively introduce functional groups .

2,4-Di-tert-butyl-6-nitrophenol finds applications in several fields:

  • Antioxidants: It is used as an antioxidant in various industrial applications, particularly in plastics and rubber products.
  • Biological Research: Due to its unique biological properties, it serves as a tool in biochemical studies related to mitochondrial function and energy metabolism.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other organic compounds and pharmaceuticals.

Studies involving 2,4-Di-tert-butyl-6-nitrophenol have shown its ability to interact with metal ions, forming complexes that can influence catalytic activity and stability . Its interactions with biological systems are also under investigation to understand its effects on cellular metabolism and potential toxicity.

Several compounds share structural similarities with 2,4-Di-tert-butyl-6-nitrophenol. These include:

  • 2,4-Di-tert-butylphenol: Lacks the nitro group; serves as a precursor.
  • 2,6-Di-tert-butyl-4-nitrophenol: Similar structure but differs in the positioning of tert-butyl groups and nitro group.
  • 2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group instead of a nitro group; exhibits different physical and chemical properties.

Comparison Table

CompoundStructural FeaturesUnique Properties
2,4-Di-tert-butyl-6-nitrophenolTwo tert-butyl groups; one nitro groupPotential uncoupler of oxidative phosphorylation
2,4-Di-tert-butylphenolTwo tert-butyl groups; no nitro groupAntioxidant properties without biological activity
2,6-Di-tert-butyl-4-nitrophenolTwo tert-butyl groups; one nitro groupDifferent steric effects due to tert-butyl placement
2,4,6-Tri-tert-butylphenolThree tert-butyl groups; no nitro groupIncreased steric hindrance affecting reactivity

This comparison highlights how variations in substituents influence both chemical behavior and potential applications across similar compounds.

Molecular Architecture

The compound’s structure consists of a phenolic core modified with three substituents:

  • tert-Butyl groups (-C(CH₃)₃) at positions 2 and 4, imparting steric hindrance and influencing solubility in nonpolar media.
  • A nitro group (-NO₂) at position 6, which introduces electron-withdrawing effects, altering the ring’s electronic landscape.

The IUPAC name, 2,4-ditert-butyl-6-nitrophenol, systematically describes this arrangement.

Spectroscopic and Computational Data

Key identifiers include:

  • SMILES: CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C.
  • InChIKey: GVKJWGRAPDVEMC-UHFFFAOYSA-N.

Comparative molecular properties from diverse sources are summarized below:

PropertyValueSource
Molecular FormulaC₁₄H₂₁NO₃
Average Mass (g/mol)251.33
Monoisotopic Mass (Da)251.152144
Melting Point (°C)62.5–63
Density (g/cm³)1.08 (predicted)

Traditional Nitration Routes Using 2,4-Di-tert-butylphenol

The synthesis of 2,4-di-tert-butyl-6-nitrophenol primarily relies on the nitration of 2,4-di-tert-butylphenol as the starting material . This compound is frequently synthesized via nitration of 2,4-di-tert-butylphenol under oxidative conditions, often in the presence of nitric oxide or peroxynitrite intermediates . The nitration reaction typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the phenol ring .

Nitric Acid-Mediated Nitration Mechanisms

The traditional nitration mechanism follows the electrophilic aromatic substitution pathway, where the nitronium ion serves as the active electrophile [2] [3]. The nitronium ion formation occurs through the protonation of nitric acid by sulfuric acid, generating the highly reactive nitronium species [2]. In the nitration of 2,4-di-tert-butylphenol, the process involves a mixture of nitric acid and sulfuric acid at temperatures above 50 degrees Celsius [2].

The regiocontrolled nitration of di-tert-butylphenols has been extensively studied, with research showing that the nitration of 2,4-di-tert-butylphenol is accompanied by oxidative processes, leading to products of oxidative coupling of the starting di-tert-butylphenols [4]. However, the corresponding nitrophenols are formed in quantitative yield in the substitutive nitration of appropriately substituted di-tert-butylphenols [4].

Temperature-dependent studies have revealed that nitration rates increase with elevated temperatures due to the enhanced generation rate of nitronium ion [5]. The reaction typically requires careful temperature control to prevent side reactions and thermal decomposition [5]. Industrial practice maintains temperatures below 15 degrees Celsius for safety considerations, though microreactor technology allows for higher operational temperatures due to improved heat transfer capabilities [5].

Table 1: Traditional Nitration Conditions for 2,4-Di-tert-butylphenol

ParameterConditionYieldReference
Temperature0-10°C95% purity
Nitrating AgentNitric acid/Sulfuric acid30% isolated yield [7]
Reaction Time15 minutes at 80°C94% yield [8]
Substrate Concentration1 M in acetic acid86% after recrystallization [8]

Peroxynitrite Intermediate Pathways

Peroxynitrite-mediated nitration represents an alternative pathway for the formation of 2,4-di-tert-butyl-6-nitrophenol [9] [10]. Peroxynitrous acid mediated nitration of phenol occurs via the unimolecular decomposition to give nitrogen dioxide and hydroxyl radicals [9]. The mechanisms of tyrosine nitration by peroxynitrous acid involve the reaction of tyrosine with hydroxyl radicals to give a phenoxy radical intermediate [9].

Research has demonstrated that peroxynitrite complexes of copper effect exogenous phenol substrate oxidative coupling chemistry [11]. When 2,4-di-tert-butylphenol is added to solutions containing copper-peroxynitrite complexes, the typical oxidatively carbon-carbon coupled diphenol is formed in good yield, with a small amount of ortho-nitrated phenol also being isolated [11].

The peroxynitrite pathway involves several mechanistic steps [10]. Alternative biological pathways for phenolic nitration exist through reactions with nitrogen dioxide or oxidation of nitrosotyrosine intermediates [10]. The formation of peroxynitrite occurs through the diffusion-controlled reaction between nitric oxide and superoxide, with a second-order rate constant of approximately 10 × 10^9 M^-1 s^-1 [10].

Table 2: Peroxynitrite-Mediated Nitration Data

Substrate EquivalentsNitrated Product YieldBisphenol YieldConversionReference
0.5 equiv81%6%89% [12]
1.0 equiv73%9%85% [12]
10 equiv17%28%50% [12]

Catalytic Approaches for Regioselective Nitration

Copper(II)-Superoxo Complex Catalysis

Copper-catalyzed nitration systems have emerged as effective methods for regioselective nitration of phenolic compounds [12] [11] [13]. The complex copper-nitrite reacts with 2,4,6-tri-tert-butylphenol via a typical proton-coupled electron transfer to yield copper-tetrahydrofuran complexes and nitrated products [12]. Research has shown that copper-nitrite complexes can abstract hydrogen atoms from 2,4-di-tert-butylphenol, resulting in copper-nitrous acid adducts and phenoxyl radicals [12].

The copper-catalyzed nitration mechanism involves multiple equivalents of copper-nitrite complexes [12]. Product analysis reveals that 2,4-di-tert-butyl-6-nitrophenol could be formed from the reaction between copper-nitrite and 2,4-di-tert-butylphenol via multiple possible mechanisms [12]. The predominant nitration mechanism involves a "rebound" type reaction where the phenoxyl radical reacts with another equivalent of copper-nitrite to form the nitrated phenol product [12].

Mechanistic studies support nucleophilic attack of the phenol on the nitrite ligand of copper-nitrite complexes [12]. The products of nucleophilic attack would be oxygen-nitrosated 2,4-di-tert-butylphenol and copper-hydroxide species, which would react with another equivalent of substrate to form bisphenol products [12].

Table 3: Copper-Catalyzed Nitration Performance

Catalyst SystemTemperatureNitration YieldCoupling YieldReference
[Cu(AN)(ONOO-)]+-80°C to RT20%80% [11]
LCuNO2-40°CVariableVariable [12]
Cu(II)-superoxoRoom temperature60%40% [13]

Temperature-Dependent Yield Optimization

Temperature optimization plays a crucial role in maximizing yields and selectivity in nitration reactions [14] [5] [8]. Thermodynamic nitration rates of aromatic compounds show significant temperature dependence in sulfuric acid systems [14]. The protonation-dehydration equilibrium of nitric acid has been studied in the range 80-94 weight percent sulfuric acid as a function of temperature [14].

Research has demonstrated that nitration rates increase with reaction temperature due to the increase in the generation rate of nitronium ion [5]. The faster heat transfer rate coupled with smaller internal reaction volumes of microreactors increases the ability of temperature control, which not only ensures safety at higher temperatures but also prevents temperature-induced side reactions [5].

Continuous flow nitration studies have shown that increasing reaction temperature can drastically improve space-time yield because a comparatively small reactor volume can be used [8]. The temperature dependence of reactions indicates operation within a predominantly kinetically controlled regime [8]. However, at the shortest residence times, reactions approach mass-transfer-limited conditions [8].

Table 4: Temperature Optimization Data

Temperature (°C)Residence Time (min)Yield (%)Reactor Volume (mL)Reference
208948 [8]
401941 [8]
601981 [8]
800.5>991 [8]

Green Chemistry Innovations

Solvent-Free Reaction Systems

Solvent-free nitration methods represent a significant advancement in green chemistry applications [15] [16] [17]. University of Arizona researchers have developed a novel, one-step, catalyst-free, and solvent-free synthetic process for the nitration of aromatic compounds [17]. This method has been used to prepare various nitroaromatic compounds in a fast, straightforward, and more economical fashion than traditional chemical methods [17].

The solvent-free approach requires only one step while maintaining a highly selective process [17]. The method does not require the use of expensive, harsh, or toxic catalysts and exhibits increased efficiency over other reported methodologies [17]. A catalyst and solvent-free nitration has been developed using only nitric acid as both nitronium source and self-catalyst [15].

Mechanochemical nitration represents another innovative solvent-free approach [16]. This method advances green chemistry by developing a milder, more sustainable electrophilic nitration protocol using mechanochemistry [16]. Unlike traditional methods that rely on hazardous reagents and harsh conditions, this approach employs a benign organic nitrating agent under solvent-minimized ball milling conditions [16].

Table 5: Solvent-Free Nitration Comparison

MethodYield (%)Molar Efficiency (%)Environmental FactorReference
Ball milling90223.0 [16]
Mixed acid8234.4 [16]
Solvent-based15119.2 [16]
Catalyst-free95Not reportedMinimal [15]

Waste Minimization Strategies

Waste minimization in nitration processes focuses on reducing byproduct formation and optimizing reaction conditions [18] [19] [20]. Industrial nitration plants can achieve significant waste reduction by combining operating parameters to improve reactor performance [18]. Research has shown that a 50 percent reduction of trinitrophenol formation and a 14 percent increase in mononitrobenzene production were achieved by increasing both stirring speed and the benzene to nitric acid molar ratio [18].

The optimization of industrial chemical processes by improving reaction conversion and selectivity reduces unwanted byproducts, which can have significant economic and environmental impacts [18]. The formation of byproducts represents a loss in the final product and requires additional equipment and separation stages for purification [18].

Solid acidic catalysis strategies have been developed for eco-friendly nitration processes [20]. The development of solid acidic catalysts is of great significance to the safe, controllable, efficient and environment-friendly nitration of aromatics [20]. These catalysts can achieve excellent conversion with high selectivity while providing excellent stability and acceptable reusability [20].

Table 6: Waste Minimization Results

Process ModificationByproduct Reduction (%)Product Increase (%)Reference
Increased stirring + FB/FN ratio5014 [18]
Solid acid catalysisNot specified91 conversion [20]
Temperature optimizationVariableUp to 99 [8]
Microreactor technologySignificantVariable [5]

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of 2,4-Di-tert-butyl-6-nitrophenol reveals a well-defined molecular structure with distinct geometric parameters. X-ray crystallographic studies demonstrate that this compound crystallizes in the monoclinic crystal system, specifically adopting the P2₁/c space group [1] [2]. The unit cell parameters have been determined with precision, showing dimensions of a = 11.9-12.2 Å, b = 9.5-9.8 Å, and c = 15.3-15.8 Å, with characteristic monoclinic angles where α = γ = 90° and β ranges from 91-95° [3] [1] [2]. The unit cell volume spans 1220-1564 ų with Z = 4, indicating four molecules per unit cell [3] [1].

The molecular conformation analysis reveals that the aromatic ring maintains a nearly planar geometry, which is typical for substituted phenolic compounds [3] [1] [2]. The presence of the bulky tert-butyl substituents at positions 2 and 4 creates significant steric hindrance that influences the overall molecular geometry and packing arrangements in the crystal lattice. Conformational studies indicate that the tert-butyl groups adopt favorable orientations to minimize steric interactions while maintaining the planarity of the aromatic system [3] [1] [2].

The crystal structure exhibits intermolecular hydrogen bonding patterns, primarily through O-H···O interactions involving the phenolic hydroxyl group [1] [4] [2]. These hydrogen bonding networks contribute to the stability of the crystal structure and influence the physical properties of the compound. The calculated density of the crystalline material ranges from 1.35-1.45 g/cm³, which aligns well with the experimental density measurements [1] [2].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2,4-Di-tert-butyl-6-nitrophenol. The ¹H Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform exhibits characteristic resonances that confirm the molecular structure [5] [6]. The aromatic protons appear as distinct signals in the downfield region between 7.3-8.0 ppm, displaying the expected doublet multiplicity consistent with the substitution pattern on the benzene ring [5] [6].

The tert-butyl substituents manifest as prominent singlet resonances integrating for 18 protons total, appearing in the upfield region between 1.2-1.4 ppm [5] [6]. This chemical shift range is characteristic of tert-butyl groups attached to aromatic systems. The phenolic hydroxyl proton exhibits a characteristic broad resonance at approximately 11.3 ppm, indicating strong intramolecular hydrogen bonding interactions [7] [1].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals detailed information about the carbon framework of the molecule [5] [6]. The aromatic carbon signals appear in the characteristic range of 110-160 ppm, with distinct resonances for each unique carbon environment in the substituted benzene ring. The quaternary carbons of the tert-butyl groups resonate at 34-35 ppm, while the methyl carbons of these groups appear at 29-31 ppm [5] [6]. The nitro group carbon exhibits a characteristic downfield shift due to the electron-withdrawing nature of the nitro substituent.

Fourier Transform Infrared Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides essential information about the vibrational characteristics and functional group identification of 2,4-Di-tert-butyl-6-nitrophenol [1] [8]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups and their chemical environments.

The phenolic hydroxyl group displays a characteristic O-H stretching vibration in the region of 3200-3600 cm⁻¹ [1] [8]. This broad absorption band indicates hydrogen bonding interactions, which is consistent with the crystallographic evidence of intermolecular hydrogen bonding networks. The position and broadness of this band provide insights into the strength and nature of the hydrogen bonding environment.

The nitro group exhibits two characteristic vibrational modes that serve as definitive markers for this functional group [1] [8]. The asymmetric nitro stretching vibration appears as a strong absorption band in the range of 1520-1560 cm⁻¹, while the symmetric nitro stretching mode is observed at 1340-1380 cm⁻¹. These frequencies are typical for aromatic nitro compounds and confirm the successful incorporation of the nitro substituent in the molecular structure.

Additional vibrational modes include aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, aliphatic C-H stretching from the tert-butyl groups around 2950-3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range [1] [8]. The fingerprint region below 1300 cm⁻¹ contains numerous characteristic vibrations that contribute to the unique spectroscopic signature of this compound.

Thermodynamic Properties

Melting Point Determination via Differential Scanning Calorimetry

Differential Scanning Calorimetry analysis of 2,4-Di-tert-butyl-6-nitrophenol provides precise thermodynamic characterization of phase transitions and thermal stability [1] [9]. The melting point determination reveals a well-defined endothermic transition occurring in the temperature range of 62-65°C [10] [11] [12]. This melting point range is consistent across multiple literature sources and represents a sharp, characteristic transition indicative of a pure crystalline compound.

The Differential Scanning Calorimetry thermogram exhibits a single, sharp endothermic peak corresponding to the solid-liquid phase transition [1] [9]. The enthalpy of fusion can be calculated from the area under this peak, providing quantitative information about the energy required for the melting process. The narrow melting point range indicates high purity and good crystallinity of the compound, which is consistent with the crystallographic analysis.

Thermal stability analysis extends beyond the melting point, revealing that the compound remains stable well above its melting temperature [1] [9]. Decomposition processes typically commence at temperatures exceeding 200°C, indicating substantial thermal stability of the molecular structure. This thermal stability is attributed to the robust aromatic framework and the stabilizing effects of the bulky tert-butyl substituents.

Density and Refractive Index Profiling

The physical constants of 2,4-Di-tert-butyl-6-nitrophenol have been characterized through precise experimental measurements and theoretical calculations [11] [13] [14]. The density of the compound has been determined to be 1.078±0.06 g/cm³ under standard conditions [11] [13] [14]. This value represents the bulk density of the crystalline material and is consistent with the crystallographic density calculations derived from X-ray diffraction data.

The refractive index determination yields a value of n₂₀D = 1.53, which is characteristic for organic compounds containing aromatic rings and electron-withdrawing substituents [11] [14]. This refractive index value provides information about the polarizability of the molecule and its optical properties. The relatively high refractive index is consistent with the presence of the aromatic system and the nitro group, both of which contribute to increased polarizability.

Additional physical constants include the flash point determination at 118°C [14], which is important for safety considerations and handling procedures. The predicted pKa value of 8.89±0.38 indicates that this compound behaves as a weak acid in aqueous solutions [13], which is expected for a phenolic compound with electron-withdrawing substituents that stabilize the conjugate base through resonance effects.

PropertyValueMethodReference
Melting Point62-65°CDSC [10] [11] [12]
Density1.078±0.06 g/cm³Experimental/Predicted [11] [13] [14]
Refractive Index1.53Experimental/Predicted [11] [14]
Flash Point118°CStandard Method [14]
pKa8.89±0.38Predicted [13]
Decomposition Temperature>200°CTGA [1] [9]
Spectroscopic TechniqueKey ObservationsAssignmentReference
¹H NMR7.3-8.0 ppm (d)Aromatic protons [5] [6]
¹H NMR1.2-1.4 ppm (s, 18H)tert-Butyl protons [5] [6]
¹³C NMR110-160 ppmAromatic carbons [5] [6]
FT-IR3200-3600 cm⁻¹O-H stretch [1] [8]
FT-IR1520-1560 cm⁻¹NO₂ asymmetric stretch [1] [8]
FT-IR1340-1380 cm⁻¹NO₂ symmetric stretch [1] [8]
Crystallographic ParameterValueReference
Crystal SystemMonoclinic [3] [1] [2]
Space GroupP2₁/c [1] [2]
Unit Cell a (Å)11.9-12.2 [3] [1] [2]
Unit Cell b (Å)9.5-9.8 [3] [1] [2]
Unit Cell c (Å)15.3-15.8 [3] [1] [2]
β angle (°)91-95° [3] [1] [2]
Volume (ų)1220-1564 [3] [1]
Z4 [1] [2]

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-di-tert-butyl-6-nitrophenol

Dates

Last modified: 08-15-2023

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